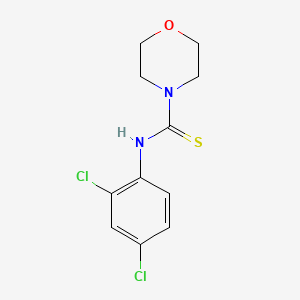
N-(2,4-dichlorophenyl)-4-morpholinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dichlorophenyl)-4-morpholinecarbothioamide, commonly known as DCM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCM is a member of the thiosemicarbazone family of compounds, which are known for their diverse biological activities.
作用机制
The mechanism of action of DCM is not fully understood, but it is thought to involve the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. By inhibiting this enzyme, DCM prevents cancer cells from dividing and proliferating, leading to cell death. Additionally, DCM has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
DCM has been shown to have a variety of biochemical and physiological effects. In addition to its cytotoxic effects on cancer cells, DCM has been shown to inhibit the production of reactive oxygen species, which can cause cellular damage and contribute to the development of diseases such as cancer and Alzheimer's disease. Additionally, DCM has been shown to have anti-inflammatory effects, which may be beneficial for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the major advantages of using DCM in lab experiments is its high potency and specificity for cancer cells. This allows researchers to study the effects of DCM on cancer cells without affecting normal cells. Additionally, DCM has been shown to have low toxicity in animal studies, making it a potentially safe and effective therapeutic agent. However, one limitation of using DCM in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of DCM. One area of research is the development of more efficient synthesis methods to produce DCM in larger quantities. Additionally, further studies are needed to fully understand the mechanism of action of DCM and its potential therapeutic applications. Finally, the development of more water-soluble derivatives of DCM may improve its efficacy as a therapeutic agent.
合成方法
DCM can be synthesized using a variety of methods, including the reaction of 2,4-dichlorophenyl isothiocyanate with morpholine-4-carbothioamide or the reaction of 2,4-dichlorophenyl hydrazine with thiosemicarbazide. The synthesis of DCM has been optimized to produce high yields of pure compound suitable for scientific research.
科学研究应用
DCM has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. DCM has been shown to have cytotoxic effects on a variety of cancer cell lines, including breast cancer, prostate cancer, and leukemia cells. Additionally, DCM has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
N-(2,4-dichlorophenyl)morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2OS/c12-8-1-2-10(9(13)7-8)14-11(17)15-3-5-16-6-4-15/h1-2,7H,3-6H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIZBQTZCZJAAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)morpholine-4-carbothioamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

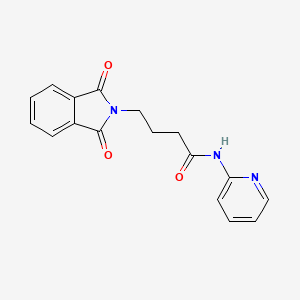
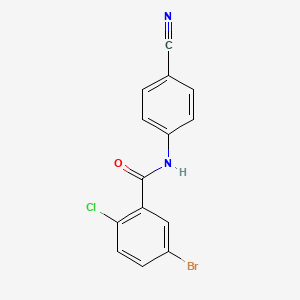
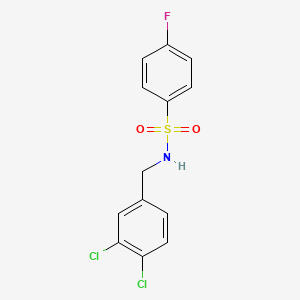
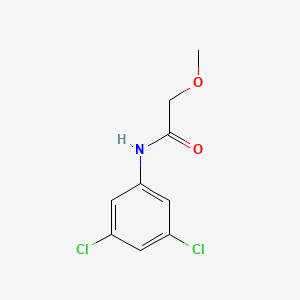
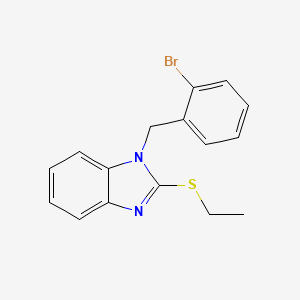
![N-{4-[N-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B5797489.png)
![2-(2,4-dichlorophenyl)-N'-[(3,4,5-triethoxybenzoyl)oxy]ethanimidamide](/img/structure/B5797503.png)
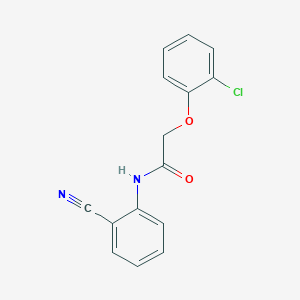
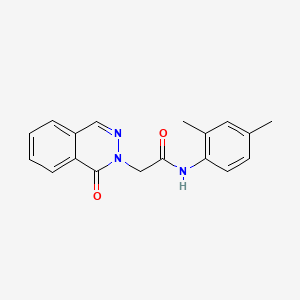
![1-{4-[4-(4-methylbenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5797538.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5797541.png)
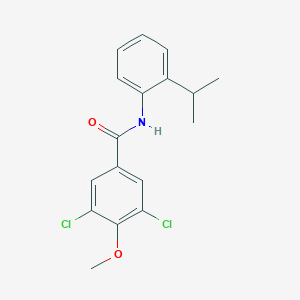
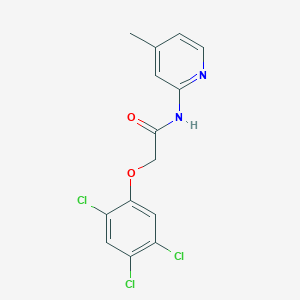
![3-{5-[(2-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5797555.png)